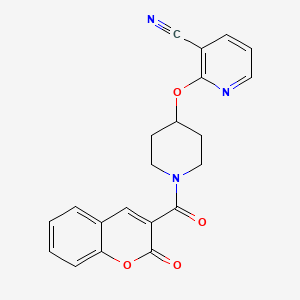

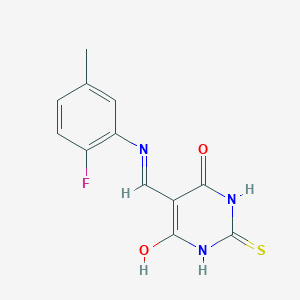

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

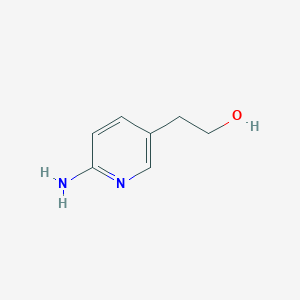

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CBO-MOB, and it belongs to the class of benzamide derivatives. The synthesis method of CBO-MOB involves the reaction of 3-methoxybenzoic acid with 3-chlorobenzylamine, followed by the reaction with ethyl chloroformate. The resulting product is a white crystalline solid with a molecular weight of 344.81 g/mol.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research on pyridine derivatives, including compounds structurally similar to "2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate," has shown antimicrobial properties. These compounds were synthesized from 2-amino substituted benzothiazoles and showed variable activity against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis of Condensed Heterocyclic Compounds

A study demonstrated the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling, utilizing similar methoxy and amino functional groups. This process, efficient under air, affords isocoumarin derivatives, highlighting the utility of such compounds in organic synthesis and potentially in material science due to their solid-state fluorescence (Shimizu, Hirano, Satoh, & Miura, 2009).

Oligodeoxyribonucleotide Synthesis

The 3-methoxy-4-phenoxybenzoyl group has been used for the protection of exocyclic amino groups in nucleosides, facilitating the synthesis of oligodeoxyribonucleotide on solid support. This application is crucial in genetic research and drug development, where precise and stable oligonucleotides are required (Mishra & Misra, 1986).

Antimitotic Agents and Tubulin Inhibitors

Compounds with a 2-aminoindole nucleus, related to the core structure of "2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate," have been synthesized and identified as potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death. This discovery points towards their potential application in cancer therapy (Romagnoli et al., 2008).

Material Science Applications

Benzoic acid and substituted benzoic acids, including methoxybenzoic acid, have been used as dopants for polyaniline, illustrating applications in material science for creating conductive polymers. This research could extend to designing advanced materials with specific electrical properties (Amarnath & Palaniappan, 2005).

Propiedades

IUPAC Name |

[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-22-15-7-3-5-13(9-15)17(21)23-11-16(20)19-10-12-4-2-6-14(18)8-12/h2-9H,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOVSLDCNHHCJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

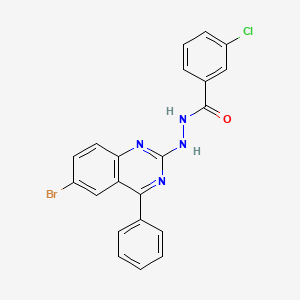

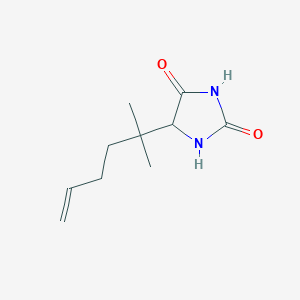

![2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2719165.png)

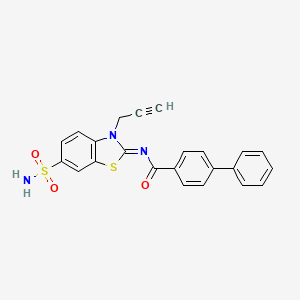

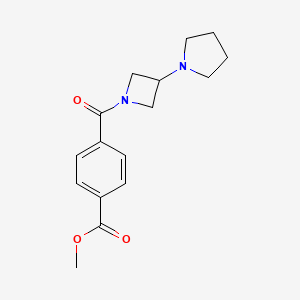

![4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2719168.png)

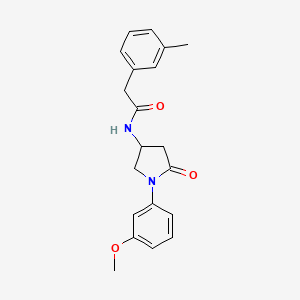

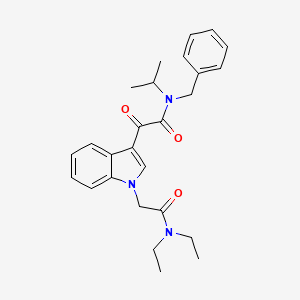

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2719178.png)